molecular formula C17H21NO2S B2410563 N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide CAS No. 1795484-84-2

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2410563
CAS No.: 1795484-84-2
M. Wt: 303.42
InChI Key: RBFCEUPGTPPZSZ-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The hydroxy-phenylpentyl side chain is then attached through a series of reactions involving protection and deprotection steps to ensure the integrity of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various substituents on the thiophene ring.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboxamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-phenylpentyl)-4-methoxy-2-methylbenzenesulfonamide
  • N-(5-hydroxy-3-phenylpentyl)-3-methoxybenzenesulfonamide
  • N-(5-hydroxy-3-phenylpentyl)-2-phenylbutanamide

Uniqueness

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide stands out due to its unique combination of a thiophene ring and a hydroxy-phenylpentyl side chain. This structural arrangement imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-13-11-16(21-12-13)17(20)18-9-7-15(8-10-19)14-5-3-2-4-6-14/h2-6,11-12,15,19H,7-10H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFCEUPGTPPZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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